Germicidin B

Overview

Description

Germicidin A is a pyranone compound originally derived from Streptomyces viridochromogenes. It acts as a reversible, autoregulatory inhibitor of spore germination and hyphal elongation in the genus Streptomyces at remarkably low concentrations (as low as 200 pM)

Mechanism of Action

Target of Action

Germicidin B, a member of the germicidin family, is a natural product arising from Streptomyces species . It primarily targets bacterial membranes, with a strong preference for gram-positive cell membranes . The compound’s primary role is to disrupt these membranes, leading to the inhibition of bacterial growth .

Mode of Action

This compound interacts with its targets by binding to and inserting itself into bacterial membranes . This results in membrane disruption and permeabilization . It acts as a channel, altering the ion gradient and destroying the microorganism .

Biochemical Pathways

The biosynthesis of this compound involves a type III polyketide synthase called germicidin synthase (Gcs). Gcs exhibits high substrate flexibility, accepting a variety of acyl groups carried and transferred through a thioester bond by either coenzyme A (CoA) or acyl carrier protein (ACP) . The catalytic efficiency of Gcs for acyl-ACP is tenfold higher than for acyl-CoA, suggesting a strong preference toward carrier protein starter unit transfer .

Pharmacokinetics

It’s known that this compound is produced during the germination of streptomyces coelicolor , suggesting that it may be metabolized and utilized during this developmental stage.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth, particularly in gram-positive bacteria . It achieves this by disrupting bacterial membranes, leading to cell death . Additionally, this compound has been found to inhibit spore germination and hyphal elongation in Streptomyces coelicolor .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found that this compound exhibits strong antioxidant activity , which could potentially enhance its efficacy in oxidative environments. Furthermore, the production of this compound during the germination of Streptomyces coelicolor suggests that its action may be influenced by the specific conditions present during this developmental stage .

Biochemical Analysis

Biochemical Properties

Germicidin B is synthesized by Germicidin synthase, which exhibits broad substrate flexibility for acyl groups linked through a thioester bond to either coenzyme A (CoA) or acyl carrier protein (ACP) . This flexibility allows Germicidin synthase to utilize a variety of starter units in the synthesis of this compound .

Molecular Mechanism

This compound is synthesized by Germicidin synthase, a type III PKS . The enzyme employs acyl-ACP as a starter unit donor, and the catalytic efficiency of Germicidin synthase for acyl-ACP is 10-fold higher than for acyl-CoA . This suggests a strong preference toward carrier protein starter unit transfer .

Metabolic Pathways

This compound is involved in the polyketide synthesis pathway . It interacts with various enzymes and cofactors in this pathway, including Germicidin synthase

Preparation Methods

Synthetic Routes:: The biosynthesis of germicidin A, B, and C occurs through a type III polyketide synthase called germicidin synthase (Gcs). Gcs exhibits high substrate flexibility, accepting various acyl groups carried and transferred via a thioester bond by either coenzyme A (CoA) or acyl carrier protein (ACP). Crystal structures of Gcs reveal a characteristic type III structure, with an unusual insertion of 40 residues at the dimer interface .

Industrial Production:: While germicidin A is primarily produced by Streptomyces species, industrial-scale production methods are not widely reported. Further research is needed to explore large-scale synthesis and optimization.

Chemical Reactions Analysis

Germicidin A undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain an active area of study. Major products formed from these reactions contribute to its biological activity.

Scientific Research Applications

Chemistry:: Germicidin A’s unique autoregulatory properties make it an exciting target for chemical studies. Researchers investigate its interactions with other molecules and its potential as a scaffold for novel compounds.

Biology:: In biology, germicidin A’s role in inhibiting spore germination and hyphal elongation provides insights into microbial growth control. It may also serve as a model for understanding similar regulatory mechanisms in other organisms.

Medicine:: Although germicidin A’s direct medical applications are limited, its autoregulatory properties inspire drug discovery efforts. Researchers explore analogs and derivatives for potential therapeutic use.

Industry:: Germicidin A’s industrial applications are yet to be fully realized. its unique properties may find use in biotechnology, agriculture, or materials science.

Comparison with Similar Compounds

Germicidin A stands out due to its autoregulatory function. Similar compounds include germicidin B, germicidin C, and surugapyrone A (germicidin D), all of which inhibit spore germination .

Biological Activity

Germicidin B, a compound derived from Streptomyces species, particularly Streptomyces viridochromogenes, has garnered attention due to its unique biological activities, particularly its role as an autoregulatory germination inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, effects on spore germination, and comparative studies with other compounds.

Chemical Structure and Properties

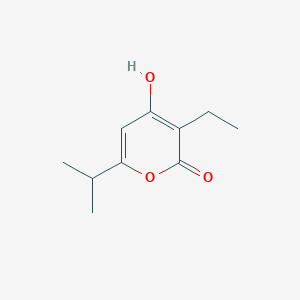

This compound is classified as a pyranone antibiotic, with the chemical formula . It is characterized by a structure that includes a 6-(2-butyl)-3-ethyl-4-hydroxy-2-pyrone backbone, which contributes to its biological activity. The compound exhibits significant inhibitory effects on spore germination at low concentrations.

This compound functions primarily as an autoregulatory inhibitor of spore germination in Streptomyces. Research indicates that it can inhibit the germination of its own arthrospores at concentrations as low as 200 pM (40 pg/ml) and has an ID50 of approximately 100 μM for inhibiting germination in other species such as Lepidium sativum (cress) .

Inhibition of Germination

- Concentration-Dependent Effects : Studies have shown that higher concentrations of this compound can inhibit key enzymes such as porcine Na+/K+-activated ATPase, which is critical for cellular functions .

- Reversibility : The inhibition of spore germination by this compound is reversible. Spores treated with the compound can regain their ability to germinate upon removal and recultivation in fresh media .

Comparative Studies

This compound has been compared with other compounds such as fumigermin. Both compounds exhibit similar anti-germination effects against spores of S. rapamycinicus, demonstrating their potential utility in controlling fungal growth .

| Compound | Source | Activity | ID50 Concentration |

|---|---|---|---|

| This compound | Streptomyces viridochromogenes | Inhibits spore germination | 100 μM |

| Fumigermin | Fungal species | Inhibits spore germination | Similar to this compound |

Case Studies and Research Findings

- Autoregulation in Streptomyces : this compound was identified as the first known autoregulative inhibitor of spore germination in the genus Streptomyces. It plays a crucial role in maintaining the balance between spore dormancy and germination, ensuring that spores only germinate under favorable conditions .

- Impact on Plant Growth : The inhibitory effect of this compound extends beyond microbial interactions; it also affects plant growth. For instance, it has been shown to retard the growth of cress seedlings when applied at higher concentrations .

- Biosynthetic Pathways : Recent studies have suggested that this compound and its analogs are produced via complex biosynthetic pathways involving type III polyketide synthases (PKSs) that interact with fatty acid biosynthesis . This highlights the intricate relationship between microbial secondary metabolism and ecological interactions.

Properties

IUPAC Name |

3-ethyl-4-hydroxy-6-propan-2-ylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-4-7-8(11)5-9(6(2)3)13-10(7)12/h5-6,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBDLUWYHDLLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(OC1=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336197 | |

| Record name | Germicidin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150973-78-7 | |

| Record name | Germicidin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the potential applications of Germicidin B as an antimicrobial agent?

A: this compound has demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), both significant human pathogens. [] This suggests potential applications in developing new treatments for infections caused by these drug-resistant bacteria. Further research is needed to explore its efficacy and safety in clinical settings.

Q2: What other bioactive compounds have been found alongside this compound in Streptomyces sp. VITBRK3?

A: In addition to this compound, researchers identified strepturidine, anthranilic acid, and indole-3-acetic acid in extracts of Streptomyces sp. VITBRK3. [] These compounds may also contribute to the observed antimicrobial activity of the extract.

Q3: Has this compound been isolated from other sources besides Streptomyces sp. VITBRK3?

A: Yes, this compound has been isolated from other marine-derived Streptomyces species, such as Streptomyces sp. MDW-06, alongside related compounds like Germicidin A, isogermicidin A, and isothis compound. [, ] This highlights the potential of marine microorganisms as sources of novel bioactive compounds.

Q4: Are there any studies investigating the structure-activity relationships of this compound and its analogs?

A: While the provided research doesn't delve into specific structure-activity relationship studies for this compound, one study identified that 4-(2-Aminoethyl)phenyl acetate, this compound, phenylacetic acid, isogermicidin A, and germicidin C, all isolated from a Streptomyces sp., displayed significant inhibitory activity against hexokinase II. [] This finding suggests that further exploration of structural variations within this class of compounds could be valuable for identifying key pharmacophores and optimizing their activity.

Q5: What analytical techniques have been employed to identify and characterize this compound?

A: Researchers utilized a combination of High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) analysis to isolate and identify this compound in Streptomyces sp. VITBRK3 extracts. [] Further structural confirmation likely involved techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), although these details are not explicitly mentioned in the provided abstracts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.